molecular formula C10H11N3O6 B12394349 (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile

(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile

Cat. No.: B12394349
M. Wt: 269.21 g/mol
InChI Key: BOOIQRVKXMDSTM-JIDVSUIFSA-N
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Description

The compound (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, multiple hydroxyl groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the oxolane and nitrile groups. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This step often involves the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Nitrile Group: The nitrile group can be added via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution on the pyrimidine ring.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups on the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its interactions with enzymes and nucleic acids, given its structural similarity to nucleotides.

Medicine

In medicinal chemistry, the compound is explored for its potential as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.

Industry

In the industrial sector, this compound may be used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites. Additionally, it can interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to chain termination or mutations.

Comparison with Similar Compounds

Similar Compounds

    Cytosine: A pyrimidine base found in nucleic acids.

    Uracil: Another pyrimidine base found in RNA.

    Thymine: A pyrimidine base found in DNA.

Uniqueness

(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile is unique due to its combination of a pyrimidine ring with an oxolane and nitrile group, which imparts distinct chemical properties and biological activities not found in simpler pyrimidine derivatives.

Properties

Molecular Formula

C10H11N3O6

Molecular Weight

269.21 g/mol

IUPAC Name

(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile

InChI

InChI=1S/C10H11N3O6/c11-3-10(4-14)7(17)6(16)8(19-10)13-2-1-5(15)12-9(13)18/h1-2,6-8,14,16-17H,4H2,(H,12,15,18)/t6-,7?,8+,10+/m0/s1

InChI Key

BOOIQRVKXMDSTM-JIDVSUIFSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@](O2)(CO)C#N)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)C#N)O)O

Origin of Product

United States

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